molecular formula C10H16NO15P3 B1257485 3-Deaza-utp

3-Deaza-utp

Cat. No.: B1257485
M. Wt: 483.15 g/mol
InChI Key: IKUDFCHDBYVXHZ-PEBGCTIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Deaza-utp, also known as this compound, is a useful research compound. Its molecular formula is C10H16NO15P3 and its molecular weight is 483.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition

3-Deaza-UTP acts as a competitive inhibitor of CTP synthetase, an enzyme crucial for the synthesis of cytidine triphosphate (CTP). Research has demonstrated that this compound inhibits the conversion of UTP to CTP in cell extracts, leading to a depletion of intracellular CTP levels. This inhibition has been shown to affect cell growth and metabolism:

  • Inhibition Mechanism : The compound competes with UTP for binding to CTP synthetase, resulting in reduced CTP synthesis. Studies indicate that the average inhibition constant (Ki) for this compound is approximately 5.3×106M5.3\times 10^{-6}M .
  • Cellular Impact : In vivo studies on Chinese hamster ovary cells revealed that the presence of this compound significantly inhibited growth, which could be reversed by adding cytidine or deoxycytidine but not by thymidine or uridine .

Nucleic Acid Synthesis

The incorporation of modified nucleotides like this compound into oligonucleotides is a valuable technique in molecular biology. Its unique structure allows it to be utilized in various applications:

  • Oligonucleotide Libraries : this compound can be used to synthesize modified oligonucleotides for combinatorial chemistry and in vitro selection processes. These libraries can be screened for novel nucleic acid functions .
  • Polymerase Activity : Research indicates that RNA polymerases can incorporate this compound into RNA strands, allowing for the generation of RNA molecules with altered properties. This incorporation is useful for studying RNA function and stability .

Therapeutic Potential

The antitumor properties of this compound have been explored, particularly as a metabolite of the antitumor agent deazauridine. Its effects on cancer cells have been documented:

  • Antimetabolic Activity : As a metabolite, this compound exhibits potent antimetabolic effects by depleting nucleotide pools essential for DNA and RNA synthesis. This action can lead to reduced proliferation of cancer cells .
  • Cell Line Studies : In studies involving L1210 leukemia cells, treatment with deazauridine led to significant incorporation of radiolabeled uridine into RNA and DNA, indicating that the metabolic pathway involving this compound is critical for cellular function .

Case Studies and Research Findings

StudyObjectiveFindings
Brockman et al. (1975)Investigate enzyme inhibitionDemonstrated that this compound inhibits CTP synthetase activity in vitro and in vivo, affecting cell growth .
McPartland et al. (1974)Analyze cellular effectsFound that this compound treatment reduced CTP levels in mouse leukemia cells, leading to impaired growth .
Recent Research (2024)Explore therapeutic applicationsHighlighted the potential use of this compound as an antitumor agent due to its ability to disrupt nucleotide metabolism in cancer cells .

Properties

Molecular Formula

C10H16NO15P3

Molecular Weight

483.15 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16NO15P3/c12-5-1-2-11(7(13)3-5)10-9(15)8(14)6(24-10)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,6,8-10,14-15H,3-4H2,(H,19,20)(H,21,22)(H2,16,17,18)/t6-,8-,9-,10-/m1/s1

InChI Key

IKUDFCHDBYVXHZ-PEBGCTIMSA-N

Isomeric SMILES

C1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1C(=O)C=CN(C1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Synonyms

3-deaza-UTP
3-deazauridine 5'-triphosphate

Origin of Product

United States

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